2-bromo-N-(5-fluoro-2-metilfenil)acetamida

Descripción general

Descripción

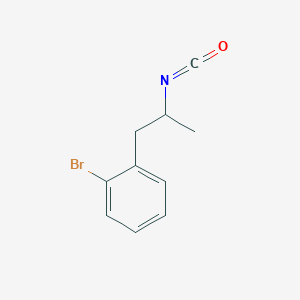

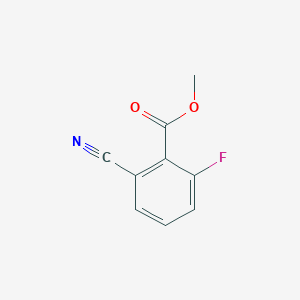

“2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” is 1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen.Physical and Chemical Properties Analysis

“2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Síntesis de Piridinas Fluoradas

Las piridinas fluoradas son compuestos de gran interés debido a sus propiedades físicas, químicas y biológicas únicas. La presencia de átomos de flúor en estos compuestos confiere un fuerte efecto de atracción de electrones, lo que puede provocar una menor basicidad y reactividad en comparación con los análogos clorados y bromados . El compuesto en cuestión podría servir como precursor o intermedio en la síntesis de diversas fluoropiridinas, incluidas las sustituidas con

F18 F^{18} F18

, que son de particular interés como posibles agentes de imagen para aplicaciones biológicas .Desarrollo de Productos Agrícolas

La introducción de átomos de flúor en las estructuras de plomo es una modificación común en el desarrollo de nuevos productos agrícolas. Esta modificación tiene como objetivo mejorar las propiedades físicas, biológicas y ambientales. Los compuestos con sustituyentes que contienen flúor en los anillos arilo se han comercializado como ingredientes activos en la agricultura, lo que destaca el papel potencial del compuesto en cuestión como bloque de construcción para tales aplicaciones .

Aplicaciones Farmacéuticas

Aproximadamente el 10% de los productos farmacéuticos utilizados en el tratamiento médico contienen un átomo de flúor. El compuesto podría utilizarse en la síntesis de candidatos medicinales fluorados, contribuyendo al descubrimiento de nuevos fármacos y tratamientos .

Bromación Regioselectiva en Síntesis Orgánica

La bromación regioselectiva es una reacción valiosa en la síntesis orgánica, particularmente para la producción de productos farmacéuticos y agroquímicos. El compuesto podría estar involucrado en procesos de bromación selectiva de sitios intercambiables, lo que lleva a la creación de diversas bibliotecas de moléculas pequeñas esenciales para el descubrimiento de compuestos de prueba .

Ciencia de los Materiales

El compuesto tiene aplicaciones potenciales en la ciencia de los materiales, particularmente como precursor para la síntesis de receptores moleculares, componentes en ingeniería cristalina, conjugados esteroideos para impresión molecular, colorantes y biosensores .

Síntesis en Flujo Continuo

La química en flujo continuo es un campo emergente que ofrece ventajas en términos de seguridad y eficiencia del proceso. El compuesto podría estar involucrado en la síntesis en flujo continuo de otros compuestos fluorados, como el 5-fluoro-2-nitrobenzotrifluoruro, que se logra mediante la nitración del 3-fluorobenzotrifluoruro .

Safety and Hazards

The safety information available indicates that “2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

- The primary target of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which initiates cytokinesis by recruiting other cell division proteins. Inhibition of FtsZ disrupts bacterial cell division, leading to cell death .

Target of Action

Análisis Bioquímico

Biochemical Properties

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide has been shown to affect the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can inhibit the activity of enzymes involved in DNA replication and repair, resulting in changes in gene expression and cellular function. Additionally, this compound can activate certain signaling pathways by binding to receptor proteins, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on biological systems .

Metabolic Pathways

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide with metabolic enzymes can also affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can bind to proteins that facilitate its distribution within tissues, affecting its localization and concentration in different biological systems .

Subcellular Localization

The subcellular localization of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects. The activity and function of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide can be influenced by its subcellular localization, as it interacts with different biomolecules within these compartments .

Propiedades

IUPAC Name |

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRHAPADIFDCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)